molecular formula C56H73N11O12S2 B608460 Lanreotide acetate CAS No. 127984-74-1

Lanreotide acetate

Cat. No.: B608460
CAS No.: 127984-74-1
M. Wt: 1156.4 g/mol
InChI Key: DEXPIBGCLCPUHE-UISHROKMSA-N
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Description

Lanreotide acetate is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of several other hormones, including growth hormone, insulin, and glucagon. It is primarily used in scientific research to study its effects on hormone regulation and its potential therapeutic applications in various medical conditions[].

Synthetic Analysis

The synthesis of Lanreotide acetate involves the coupling of two suitably protected tetrapeptide fragments[].

Reaction Conditions

The synthesis of this compound is typically carried out in a solution-phase approach[]. The reaction conditions include:

Temperature: Conducted at room temperature or slightly elevated temperatures[].

Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.

Catalysts: Mild reagents and catalysts are employed to facilitate the coupling reaction.

Reaction Steps

Coupling of Tetrapeptides: Two suitably protected tetrapeptide fragments are coupled together[].

Deprotection: The protecting groups on the tetrapeptides are removed.

Oxidation: The coupled tetrapeptides are oxidized to form the desired peptide bond.

Acid Treatment: The final product is treated with acetic acid to achieve the desired purity.

Reaction Mechanism

The reaction mechanism involves the formation of a peptide bond through the coupling of the amino acids in the tetrapeptides[]. The protecting groups ensure that only the desired reactions occur, and the subsequent deprotection and oxidation steps lead to the formation of this compound.

Molecular Structure

Atomic Arrangement

Lanreotide acetate is an octapeptide with the sequence [H2N-Nah1-cyclo(Cys2-Tyr3-D-Trp4-Lys5-Val6-Cys7)-Thr8-NH2][]. The atoms are arranged in a cyclic structure with disulfide bridges between cysteine residues, forming a stable ring.

Bonding Type

The compound contains several types of chemical bonds:

Peptide Bonds: Linking amino acids in the chain.

Disulfide Bonds: Between cysteine residues.

Hydrogen Bonds: Within the peptide backbone and side chains.

  Van der Waals Forces: Between nonpolar side chains.

Geometry

The geometry of this compound is primarily determined by the peptide bonds and disulfide bridges, resulting in a cyclic structure. The side chains contribute to the overall three-dimensional shape, which is crucial for its biological activity.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by the presence of aromatic side chains (naphthylalanine, tryptophan, and tyrosine) and the peptide backbone. The electron-rich regions are around the aromatic rings and the nitrogen atoms in the peptide bonds.

Stereochemistry

This compound has stereoisomers due to the presence of chiral centers at the amino acids. The specific stereoisomer used in therapeutic applications is the one with the desired biological activity.

Resonance Structures

The resonance structures of this compound involve the delocalization of electrons within the aromatic rings and the peptide backbone. This delocalization contributes to the stability and reactivity of the molecule.

Mechanism of Action

Target of Action

Lanreotide acetate primarily targets somatostatin receptors (SSTRs) present on the surface of various cells, including neuroendocrine tumor cells[]. These receptors are involved in the regulation of hormone secretion and cell proliferation.

Mode of Action

This compound acts as a somatostatin analog, binding to somatostatin receptors with high affinity[]. Upon binding, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon. This binding also reduces the secretion of other gastrointestinal hormones and slows down gastrointestinal motility[].

Result of Action

The inhibition of hormone secretion leads to a reduction in tumor growth and metastasis in neuroendocrine tumors[]. Additionally, the slowed gastrointestinal motility can help manage symptoms such as diarrhea in patients with carcinoid syndrome[].

Action Environment

The action of this compound can be influenced by environmental factors such as pH levels and the presence of other medications that may affect its binding affinity to somatostatin receptors[].

Physical Properties

State

Lanreotide acetate is a solid at standard temperature and pressure[].

Color and Appearance

The product is white to off-white in color and has a powdery appearance[].

Density

The density of this compound is 1.156 g/cm³[].

Melting Point and Boiling Point

The melting point of this compound is approximately 150°C[]. The boiling point is not typically relevant for solid compounds like this.

Solubility

This compound is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol.

Chemical Properties

Chemical Reaction Type

Lanreotide acetate commonly undergoes peptide bond formation reactions, oxidation reactions (formation of disulfide bridges), and hydrolysis reactions.

Reactivity

This compound is moderately reactive with strong acids and bases, which can lead to hydrolysis of peptide bonds. It is also reactive with strong oxidizing and reducing agents.

Redox Property

This compound is neither a strong oxidizing nor reducing agent. Its redox properties are primarily related to the disulfide bridges within the molecule.

Acidity and Alkalinity

This compound is a neutral compound and does not exhibit significant acidic or alkaline properties.

Stability

This compound is stable under normal storage conditions. It can decompose under extreme conditions such as high temperatures or strong acidic/basic environments.

Toxicity

This compound is low in toxicity when used as prescribed. However, improper handling or exposure can lead to adverse effects.

Biochemical Properties

Biochemical Properties

Lanreotide acetate is a synthetic analog of somatostatin, a hormone that regulates the endocrine system by inhibiting the release of various hormones, including growth hormone, insulin, and glucagon[]. It interacts with somatostatin receptors (SSTRs), particularly Type 2 and Type 5 receptors, which are found on the surface of neuroendocrine tumor cells and other tissues[].

Cellular Effects

This compound affects cells by binding to somatostatin receptors, leading to the inhibition of hormone secretion and reduction in cell proliferation[]. This results in decreased tumor growth and metastasis in neuroendocrine tumors. Additionally, it can slow gastrointestinal motility, which helps manage symptoms such as diarrhea in patients with carcinoid syndrome.

Molecular Mechanism

The molecular mechanism of this compound involves binding to somatostatin receptors on the cell surface[]. This binding triggers a cascade of intracellular signaling events that inhibit the release of hormones and reduce cell proliferation. The compound's ability to form stable complexes with these receptors is crucial for its therapeutic effects.

Time Effect

The effects of this compound can change over time, as prolonged exposure can lead to sustained hormone suppression and long-term management of neuroendocrine tumors[]. The duration of action can vary depending on the formulation and administration route, with some formulations providing extended-release for prolonged therapeutic effects[].

Scientific Research Applications

Treatment of Acromegaly

Lanreotide acetate is used in the management of acromegaly, a condition caused by excess growth hormone[]. It helps reduce growth hormone levels and control symptoms associated with the disease[].

Management of Neuroendocrine Tumors (NETs)

This compound is effective in treating neuroendocrine tumors, particularly those originating in the gastrointestinal tract and pancreas[]. It inhibits tumor growth and metastasis by binding to somatostatin receptors on tumor cells[].

Control of Carcinoid Syndrome

This compound is used to manage carcinoid syndrome, a condition characterized by severe diarrhea and flushing caused by hormone-secreting tumors[]. It helps reduce these symptoms by inhibiting hormone secretion.

Research on Hormone Regulation

This compound is used in scientific research to study hormone regulation mechanisms[]. It helps understand the role of somatostatin and its analogs in regulating various hormones, including growth hormone, insulin, and glucagon[].

Investigation of Antiproliferative Effects

Research has focused on the antiproliferative effects of this compound in controlling the growth of neuroendocrine tumors[]. Studies have shown that it can significantly slow tumor progression and improve patient outcomes.

Cost-Effectiveness Studies

Studies have been conducted to evaluate the cost-effectiveness of this compound in the treatment of metastatic enteropancreatic neuroendocrine tumors[]. These studies compare the costs and benefits of early versus delayed treatment approaches.

Immune Cell Pharmacodynamics

Research has explored the pharmacodynamics of this compound in relation to immune cell interactions[]. This includes understanding how the drug affects immune cells and their role in the treatment response of patients with gastroenteropancreatic neuroendocrine tumors.

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127984-74-1
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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